molecular formula C23H34O5 B594181 Resolvin D1 methyl ester CAS No. 937738-63-1

Resolvin D1 methyl ester

Cat. No.: B594181
CAS No.: 937738-63-1
M. Wt: 390.5
InChI Key: WUKVAFWBFGABJN-ZXQGQRHTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Resolvin D1 methyl ester (RvD1-ME) is a stable analogue of resolvin D1, a specialized pro-resolving mediator derived from omega-3 fatty acids. Resolvins are known for their potent anti-inflammatory and pro-resolving properties, playing a crucial role in the resolution of inflammation and tissue repair .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of resolvin D1 methyl ester involves the esterification of resolvin D1. Resolvin D1 itself is synthesized from docosahexaenoic acid (DHA) through a series of enzymatic reactions involving lipoxygenases. The esterification process typically involves the reaction of resolvin D1 with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of docosahexaenoic acid from marine sources, followed by its conversion to resolvin D1 through enzymatic reactions. The final esterification step is carried out under controlled conditions to ensure high yield and purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Resolvin D1 methyl ester is unique due to its stability compared to resolvin D1, making it more suitable for research and potential therapeutic applications . Its methyl ester form also allows for easier handling and storage .

Properties

IUPAC Name

methyl (4Z,7S,8R,9E,11E,13Z,15E,17S,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O5/c1-3-4-10-15-20(24)16-11-7-5-6-8-12-17-21(25)22(26)18-13-9-14-19-23(27)28-2/h4-13,16-17,20-22,24-26H,3,14-15,18-19H2,1-2H3/b7-5-,8-6+,10-4-,13-9-,16-11+,17-12+/t20-,21+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKVAFWBFGABJN-ZXQGQRHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](C/C=C\CCC(=O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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